molecular formula C19H19FN2O2 B611749 5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide

5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide

Cat. No. B611749
M. Wt: 326.4 g/mol
InChI Key: ZPKZAFDYFVJULO-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU0424465 is a potent and selective positive allosteric modulator and agonist of the metabotropic glutamate receptor subtype 5 (mGlu5). This compound has garnered significant interest due to its potential therapeutic applications in treating neurological disorders such as schizophrenia and cognitive disorders .

Scientific Research Applications

VU0424465 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the modulation of metabotropic glutamate receptors. In biology, it helps in understanding the signaling pathways involved in neurological disorders. In medicine, it has potential therapeutic applications for treating conditions such as schizophrenia and cognitive disorders. In the industry, it is used in drug discovery and development processes .

Mechanism of Action

VU0424465 exerts its effects by acting as a positive allosteric modulator and agonist of the

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VU0424465 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route is proprietary and specific to the research laboratories that developed it. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .

Industrial Production Methods: Industrial production of VU0424465 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction environments, and rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions: VU0424465 undergoes various chemical reactions, primarily focusing on its interaction with the metabotropic glutamate receptor subtype 5. It exhibits robust agonist activity and induces calcium mobilization in the absence of glutamate .

Common Reagents and Conditions: Common reagents used in the reactions involving VU0424465 include organic solvents, catalysts, and specific binding agents that facilitate its interaction with the receptor. The conditions typically involve controlled temperatures and pH levels to ensure optimal activity .

Major Products Formed: The major products formed from the reactions involving VU0424465 are primarily related to its agonist activity on the metabotropic glutamate receptor subtype 5. This includes the mobilization of calcium ions and the activation of downstream signaling pathways .

properties

IUPAC Name

5-[2-(3-fluorophenyl)ethynyl]-N-[(2R)-3-hydroxy-3-methylbutan-2-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZAFDYFVJULO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.